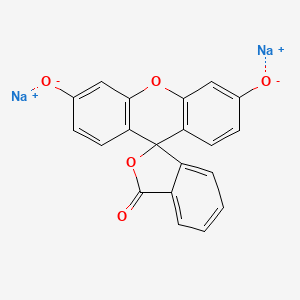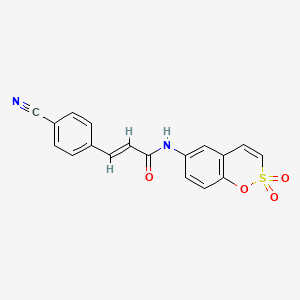
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzoxathiin derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzoxathiin Moiety: The benzoxathiin ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-mercaptobenzoic acid, and an appropriate oxidizing agent.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, and a halogenated phenyl derivative.
Coupling Reaction: The final step involves the coupling of the benzoxathiin moiety with the cyanophenyl group through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents for nucleophilic substitution; halogenated derivatives and Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Gene Expression Modulation: Modulating the expression of specific genes, resulting in changes in protein synthesis and cellular behavior.
類似化合物との比較
Similar Compounds
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide: Unique due to its specific combination of cyanophenyl and benzoxathiin moieties.
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-4-yl)prop-2-enamide: Similar structure but with a different position of the benzoxathiin moiety.
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-8-yl)prop-2-enamide: Another positional isomer with distinct chemical properties.
特性
分子式 |
C18H12N2O4S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide |
InChI |
InChI=1S/C18H12N2O4S/c19-12-14-3-1-13(2-4-14)5-8-18(21)20-16-6-7-17-15(11-16)9-10-25(22,23)24-17/h1-11H,(H,20,21)/b8-5+ |
InChIキー |
ARJYJMVBLZXLQL-VMPITWQZSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



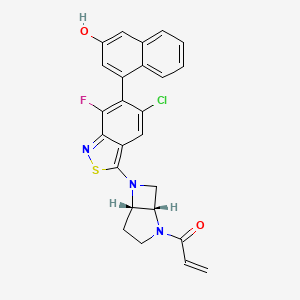
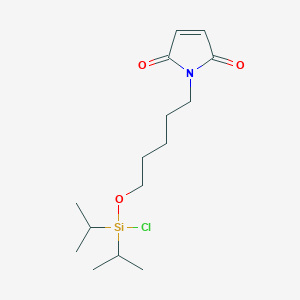
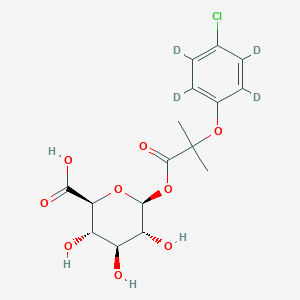
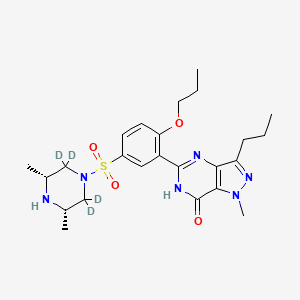
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)

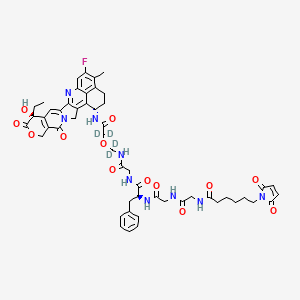
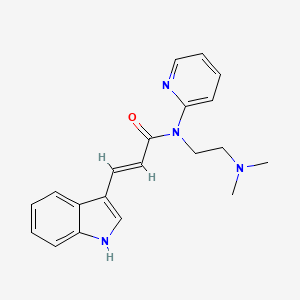
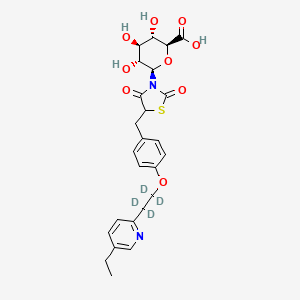

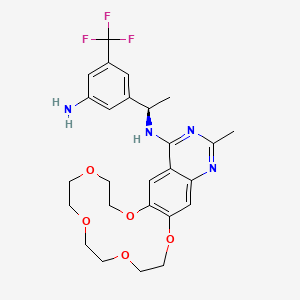
![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)
